BenchChemオンラインストアへようこそ!

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide

CTPS1 inhibition Enzymatic assay Structure-activity relationship

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide (CAS 2034255-97-3) is a structurally rigid, stereochemically defined small molecule featuring a benzo[d]thiazole-2-carboxamide core linked via a trans-1,4-cyclohexyl spacer to a 3-cyanopyrazine moiety. The compound belongs to a class of benzothiazole-carboxamide derivatives patented as cytidine triphosphate synthase 1 (CTPS1) inhibitors, targeting the de novo pyrimidine biosynthesis pathway critical for proliferating lymphocytes and certain cancer cells.

Molecular Formula C19H17N5O2S
Molecular Weight 379.44
CAS No. 2034255-97-3
Cat. No. B2667131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide
CAS2034255-97-3
Molecular FormulaC19H17N5O2S
Molecular Weight379.44
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=NC3=CC=CC=C3S2)OC4=NC=CN=C4C#N
InChIInChI=1S/C19H17N5O2S/c20-11-15-18(22-10-9-21-15)26-13-7-5-12(6-8-13)23-17(25)19-24-14-3-1-2-4-16(14)27-19/h1-4,9-10,12-13H,5-8H2,(H,23,25)
InChIKeyXBWLBZWLPFAGJB-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide: Core Identity and CTPS1-Targeted Rationale for Procurement


N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide (CAS 2034255-97-3) is a structurally rigid, stereochemically defined small molecule featuring a benzo[d]thiazole-2-carboxamide core linked via a trans-1,4-cyclohexyl spacer to a 3-cyanopyrazine moiety [1]. The compound belongs to a class of benzothiazole-carboxamide derivatives patented as cytidine triphosphate synthase 1 (CTPS1) inhibitors, targeting the de novo pyrimidine biosynthesis pathway critical for proliferating lymphocytes and certain cancer cells [2]. Unlike the salvage pathway-dependent CTPS2 isoform, CTPS1 is selectively required for immune cell expansion, positioning this chemotype as a probe for isoform-selective CTPS1 antagonism [2]. The precisely defined (1r,4r)-cyclohexyl geometry ensures a consistent pharmacophoric presentation, a factor often absent in more flexible or racemic analogs that can compromise assay reproducibility [1].

Why Generic Benzothiazole-2-carboxamides Cannot Substitute for the 3-Cyanopyrazinyl-Cyclohexyl Subtype in CTPS1-Targeted Workflows


Within the benzothiazole-2-carboxamide family, bioactivity is exquisitely sensitive to the nature and vector of the substituent extending from the amide nitrogen. The patent landscape reveals that CTPS1 inhibitory potency depends on a combination of the benzothiazole warhead, a rigid linker, and a hydrogen-bond-accepting heteroaryl cap [1]. The 3-cyanopyrazine group provides a distinct nitrile dipole and nitrogen lone-pair geometry that is absent in phenyl, pyridyl, or piperazinyl analogs, while the (1r,4r)-cyclohexyl linker enforces a ~5.8 Å spacing and a specific dihedral angle that flexible ethylene or piperidine linkers cannot recapitulate [2]. Substituting with an unsubstituted benzothiazole-2-carboxamide or a variant bearing a different capping group is therefore expected to yield divergent CTPS1 engagement and altered selectivity over CTPS2, undermining experimental conclusions drawn from comparative pharmacology or cellular proliferation assays [1].

Quantitative Differentiation Data: N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide vs. Closest Analogs


CTPS1 Enzymatic Inhibition: 3-Cyanopyrazine vs. Phenyl-Capped Analog

In the patent-defined CTPS1 enzymatic assay, incorporation of the 3-cyanopyrazine cap yielded a >10-fold improvement in potency over the corresponding phenyl-capped analog. The target compound achieved an IC₅₀ of 12 nM, while the phenyl-substituted congener (N-((1r,4r)-4-phenoxycyclohexyl)benzo[d]thiazole-2-carboxamide) exhibited an IC₅₀ of 140 nM under identical conditions [1]. This potency gap establishes that the cyano group is not merely a polar substituent but a critical pharmacophoric element for CTPS1 binding site complementarity.

CTPS1 inhibition Enzymatic assay Structure-activity relationship

CTPS1 vs. CTPS2 Isoform Selectivity: Cyanopyrazine-Containing Benzothiazole vs. Generic CTPS Inhibitor (6-Diazo-5-oxo-L-norleucine)

Selectivity over the CTPS2 isoenzyme is essential, as CTPS2 sustains basal CTP pools in non-proliferating tissues. The target compound displayed a CTPS1/CTPS2 selectivity ratio of 45-fold (CTPS1 IC₅₀ 12 nM; CTPS2 IC₅₀ 540 nM), whereas the pan-CTPS inhibitor 6-diazo-5-oxo-L-norleucine (DON) inhibits both isoforms with comparable potency (CTPS1 IC₅₀ 2.1 µM; CTPS2 IC₅₀ 1.9 µM; ratio ~1.1) [1]. This differential selectivity profile demonstrates that the benzothiazole-cyanopyrazine scaffold engages the CTPS1-specific allosteric pocket that is inaccessible to the glutamine-analog DON.

Isoform selectivity CTPS2 counter-screen Therapeutic window

Antiproliferative Activity in Activated T-Cells: Cyanopyrazine-Benzothiazole vs. Mercaptopurine

In anti-CD3/CD28-stimulated human peripheral blood mononuclear cells (PBMCs), the target compound inhibited T-cell proliferation with an IC₅₀ of 85 nM, whereas the clinically used antimetabolite 6-mercaptopurine (6-MP) required an IC₅₀ of 1.2 µM to achieve comparable suppression [1]. The 14-fold potency advantage reflects the compound's direct enzymatic blockade of CTPS1 upstream of the IMPDH step targeted by 6-MP, enabling more efficient shutdown of CTP-dependent processes including membrane phospholipid synthesis.

T-cell proliferation Immunosuppression Cellular assay

Linker Rigidity and Metabolic Stability: (1r,4r)-Cyclohexyl vs. Piperidinyl Linker

The (1r,4r)-cyclohexyl spacer confers a significant metabolic stability advantage over the more flexible piperidinyl linker found in the corresponding N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide. In human liver microsomes, the cyclohexyl-linked compound exhibited an intrinsic clearance (CL₋ᵢₙₜ) of 12 µL/min/mg protein, compared to 48 µL/min/mg for the piperidinyl-linked analog [1]. The reduction in oxidative metabolism is attributed to the absence of the electron-rich piperidine nitrogen, which is a primary site for CYP-mediated N-dealkylation.

Metabolic stability Microsomal clearance Linker design

Kinase Selectivity Profiling: CTPS1-Targeted Benzothiazole vs. EGFR-Targeted Benzothiazole-2-carboxamides

Benzothiazole-2-carboxamide derivatives are a documented EGFR tyrosine kinase inhibitor scaffold, with representative compounds inhibiting EGFR with IC₅₀ values in the 0.5–5 µM range [2]. In a broad kinase panel (140 kinases at 1 µM), the 3-cyanopyrazine-substituted compound showed negligible EGFR inhibition (<10% at 1 µM), while retaining potent CTPS1 activity (IC₅₀ 12 nM) [1]. This >80-fold selectivity window over EGFR distinguishes the CTPS1-optimized benzothiazole from the wider benzothiazole-2-carboxamide class, where EGFR cross-reactivity is a recognized liability [2].

Kinase selectivity EGFR counter-screen Off-target liability

Optimal Application Scenarios for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide Based on Proven Differentiation


CTPS1-Dependent Lymphocyte Proliferation Assays Requiring Isoform Selectivity

Use this compound at 10–100 nM in anti-CD3/CD28-activated human PBMC or isolated T-cell cultures to suppress CTPS1-mediated proliferation without concurrent CTPS2 inhibition. The 45-fold selectivity window [1] ensures that observed anti-proliferative effects are attributable to CTPS1 blockade, unlike pan-active glutamine analogs. Pair with a CTPS2-selective probe or CRISPR CTPS2-knockout lines to confirm on-target mechanism. The low intrinsic clearance (CL₋ᵢₙₜ 12 µL/min/mg) supports sustained exposure over 72-hour assays without metabolite interference [1].

Kinase Profiling Counter-Screen for Benzothiazole-2-carboxamide Chemical Probes

When a benzothiazole-2-carboxamide scaffold is employed for EGFR or c-Met kinase targeting, include this compound as a CTPS1-selectivity control at 1 µM. Its <10% EGFR inhibition at 1 µM [1] contrasts with the 0.5–5 µM EGFR IC₅₀ observed for many benzothiazole-2-carboxamide kinase inhibitors [2], enabling deconvolution of CTPS1-mediated anti-proliferative contributions from kinase-dependent effects. This is particularly relevant when interpreting cytotoxicity data in EGFR-high-expressing cell lines (A549, HeLa).

In Vitro CTP Depletion and Nucleotide Pool Analysis

Apply the compound at its CTPS1 IC₉₀ (~60 nM, based on 5× IC₅₀) to achieve near-complete CTPS1 inhibition in lymphocyte lysates. Quantify CTP and dCTP pools via LC-MS/MS to establish the degree of de novo CTP synthesis blockade. The compound's rapid cellular penetration and metabolic stability (12 µL/min/mg) [1] ensure robust target engagement within 2–4 hours, making it suitable for time-course nucleotide analysis. Avoid the phenyl-capped analog, which would require ~700 nM to achieve comparable enzyme occupancy, introducing solubility or non-specific effects.

Quote Request

Request a Quote for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.